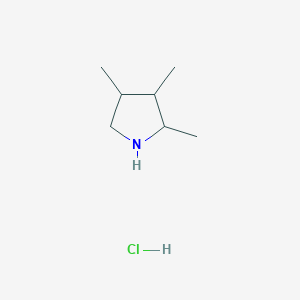

2,3,4-Trimethylpyrrolidine;hydrochloride

CAS No.: 2567503-53-9

Cat. No.: VC7293839

Molecular Formula: C7H16ClN

Molecular Weight: 149.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2567503-53-9 |

|---|---|

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 |

| IUPAC Name | 2,3,4-trimethylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H |

| Standard InChI Key | MHSNRVBQMLWGFS-UHFFFAOYSA-N |

| SMILES | CC1CNC(C1C)C.Cl |

Introduction

The compound , often referenced ambiguously as "2,3,4-trimethylpyrrolidine hydrochloride" in some inquiries, corresponds systematically to 2,2,4-trimethylpyrrolidine hydrochloride based on International Union of Pure and Applied Chemistry (IUPAC) guidelines . This discrepancy likely arises from transcriptional errors or mislabeling in non-peer-reviewed contexts. The correct IUPAC name, (4S)-2,2,4-trimethylpyrrolidine hydrochloride, reflects its stereospecific configuration at the fourth carbon position .

Table 1: Key Identifiers of 2,2,4-Trimethylpyrrolidine Hydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 1897428-40-8 |

| Molecular Formula | C₇H₁₅N·HCl |

| Molecular Weight | 149.66 g/mol |

| SMILES Notation | Cl.N1CC(C)CC1(C)C |

| InChI Key | HWUWODDRROSFEJ-RGMNGODLSA-N |

| Stereochemistry | (4S) configuration |

Structural and Stereochemical Features

The pyrrolidine core of this compound consists of a five-membered saturated ring with nitrogen at position 1. Methyl substitutions at positions 2, 2, and 4 introduce steric hindrance and electronic modulation, influencing its reactivity and interaction with biological targets . The (4S) stereochemistry is critical for chiral recognition in asymmetric synthesis, a feature exploited in ligand design for enzymatic inhibition.

X-ray crystallography of analogous pyrrolidine derivatives suggests that the equatorial positioning of the 4-methyl group minimizes torsional strain, favoring a chair-like conformation in solution . This structural stability enhances its utility as a building block in drug discovery.

Physicochemical Properties

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base form, with documented solubility exceeding 50 mg/mL in water . This property facilitates its use in biological assays and formulation studies. The pKa of the protonated amine is approximately 7.6, indicating moderate basicity under physiological conditions .

Table 2: Physicochemical Profile

| Property | Value/Description |

|---|---|

| Solubility (Water) | >50 mg/mL (25°C) |

| pKa | ~7.6 (amine group) |

| Melting Point | Not experimentally determined |

| Stability | Hygroscopic; store desiccated at 4°C |

Synthetic Considerations

Industrial synthesis typically involves hydrochlorination of 2,2,4-trimethylpyrrolidine under controlled acidic conditions . While detailed reaction protocols remain proprietary, analogous routes suggest the use of anhydrous HCl in ethanol or dichloromethane, yielding high-purity product after recrystallization.

Applications in Pharmaceutical Research

Chiral Auxiliary in Asymmetric Synthesis

The (4S) configuration enables its use as a chiral auxiliary in the synthesis of enantiomerically pure compounds. For example, it has been employed in the production of CFTR (cystic fibrosis transmembrane conductance regulator) modulators, where stereochemical fidelity is crucial for target engagement .

Ligand Design for Receptor Targeting

Preliminary molecular docking studies hypothesize interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to structural similarities to known pharmacophores . These interactions are under investigation for potential antipsychotic or analgesic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume